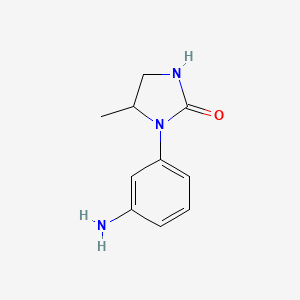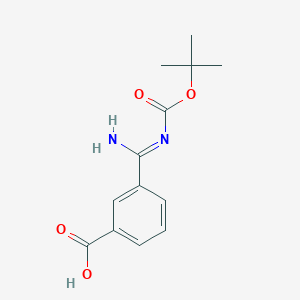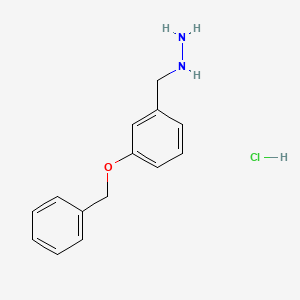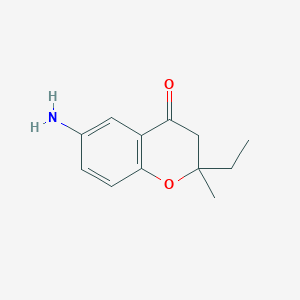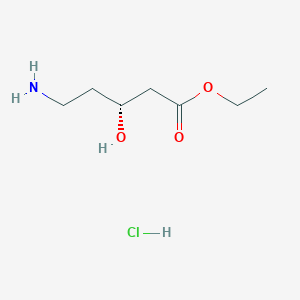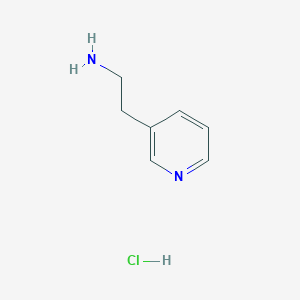![molecular formula C13H19BrO3Si B1520816 2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde CAS No. 347840-64-6](/img/structure/B1520816.png)
2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde
Overview
Description
“2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde” is a chemical compound with the molecular formula C13H19BrO3Si . It has a molecular weight of 331.28 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a hydroxy group, and a carbaldehyde group. Additionally, it contains a tert-butyl(dimethyl)silyl group attached to the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 331.28 . Other specific properties such as boiling point, melting point, and density were not found.Scientific Research Applications
Catalytic Applications
A study by Rayati and Abdolalian (2013) presents the heterogenization of a molybdenum Schiff base complex as a magnetic nanocatalyst for the oxidation of alkenes, utilizing related silyl ether compounds in the process. This research demonstrates an eco-friendly, efficient, selective, and recyclable nanocatalyst method for alkene oxidation, highlighting the potential utility of silyl ether compounds in catalysis (Rayati & Abdolalian, 2013).
Organic Synthesis
Niesmann, Klingebiel, and Noltemeyer (1996) explored the addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane, a compound structurally related to the target chemical. Their work provides insights into the reactivity of silyl iminosilanes, contributing to the understanding of how silyl groups may influence organic synthesis processes (Niesmann, Klingebiel, & Noltemeyer, 1996).
Polymer Science
In the field of polymer science, Uhrich, Hawker, Fréchet, and Turner (1992) demonstrated the one-pot synthesis of hyperbranched polyethers using a compound similar to the target chemical. Their research elucidates the role of silyl-protected hydroxyl groups in facilitating polymerization, offering a pathway to novel polymeric materials with diverse functionalities (Uhrich, Hawker, Fréchet, & Turner, 1992).
Battery Technology
In the context of lithium-ion batteries, Zhang et al. (2010) investigated 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a redox shuttle additive for overcharge protection, a compound structurally akin to the target chemical. Their findings highlight the significance of silyl and alkyl substitutions on the stability and performance of redox-active compounds in battery applications (Zhang et al., 2010).
Drug Design
Donadel et al. (2005) explored the impact of the tert-butyl dimethyl silyl group on drug cytotoxicity against human tumor cells. Their research demonstrates the potential of silyl groups, similar to the one in the target compound, to enhance the therapeutic efficacy of drug molecules, indicating a promising direction for the design of more effective anticancer agents (Donadel et al., 2005).
properties
IUPAC Name |
2-bromo-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3Si/c1-13(2,3)18(4,5)17-11-7-6-10(16)9(8-15)12(11)14/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYCLKLRRFOJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677768 | |
| Record name | 2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde | |
CAS RN |
347840-64-6 | |
| Record name | 2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



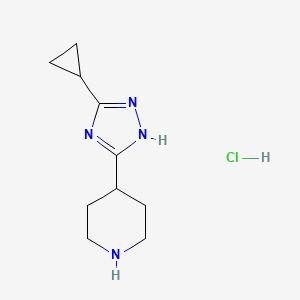
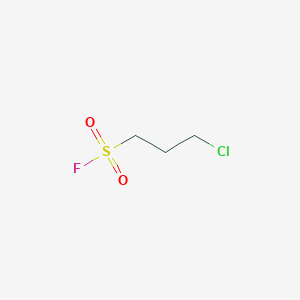
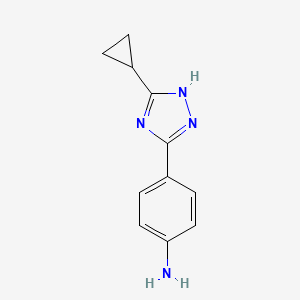
amine](/img/structure/B1520738.png)
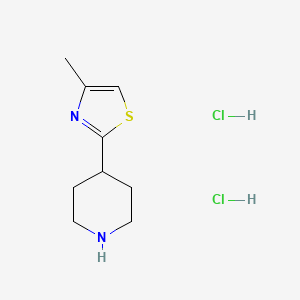
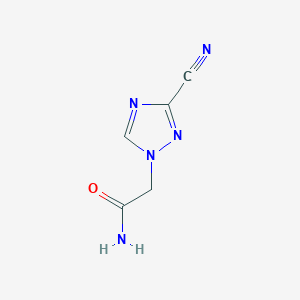
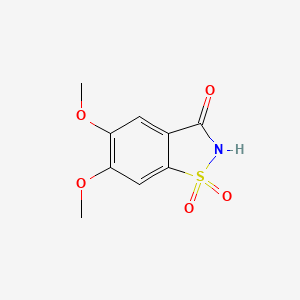
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)
